
4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 4-position and a perfluorophenyl group at the 5-position of the pyrimidine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloromethylpyrimidine with perfluorophenyl reagents under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and products.
Coupling Reactions: The perfluorophenyl group can participate in coupling reactions with other aromatic compounds, leading to the formation of complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling partners. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in pyrimidine biosynthesis, thereby affecting cellular functions and growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(Chloromethyl)-5-(perfluorophenyl)pyrimidine can be compared with other similar compounds, such as:
Pyrilo-2-cyanines: These compounds contain perfluorophenyl substituents and exhibit unique electronic properties.
Triazolo-pyrazine derivatives: These compounds have similar heterocyclic structures and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H4ClF5N2 |
|---|---|
Peso molecular |
294.61 g/mol |
Nombre IUPAC |
4-(chloromethyl)-5-(2,3,4,5,6-pentafluorophenyl)pyrimidine |
InChI |
InChI=1S/C11H4ClF5N2/c12-1-5-4(2-18-3-19-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H2 |
Clave InChI |
IBUWRXMMCQINSH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)CCl)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


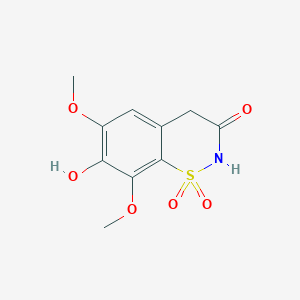
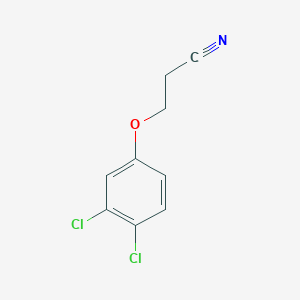


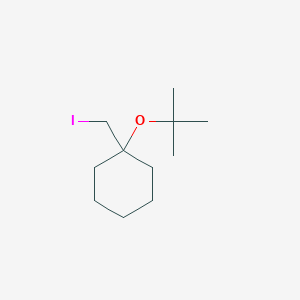

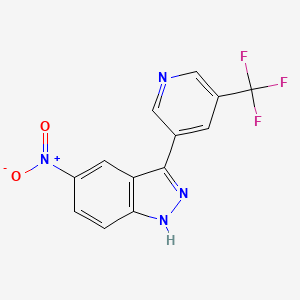

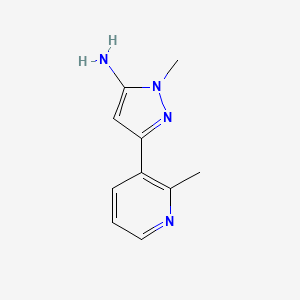
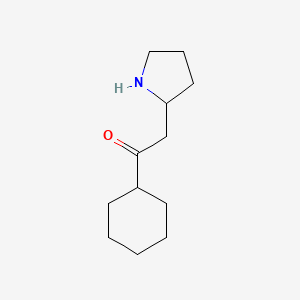


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B13083074.png)
